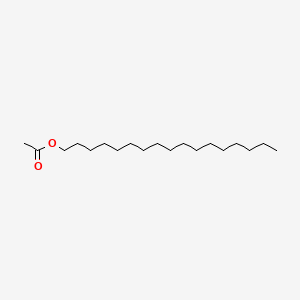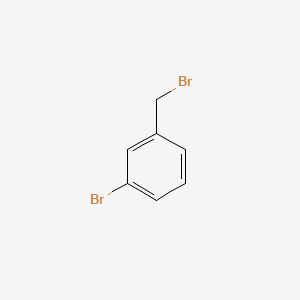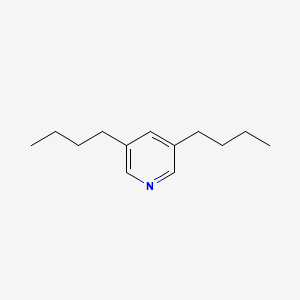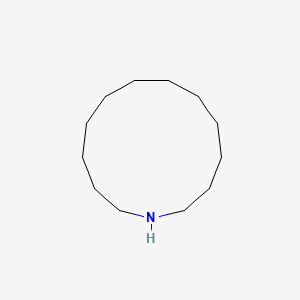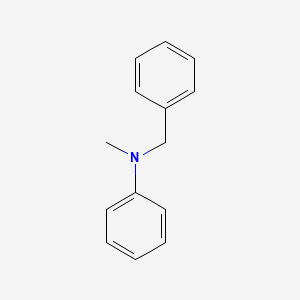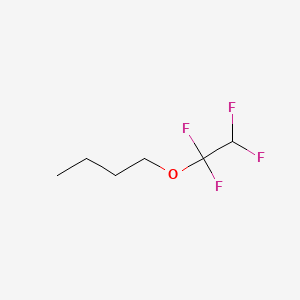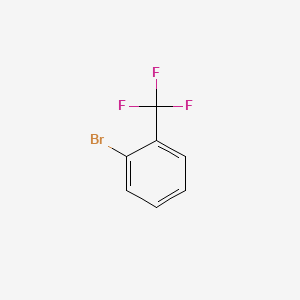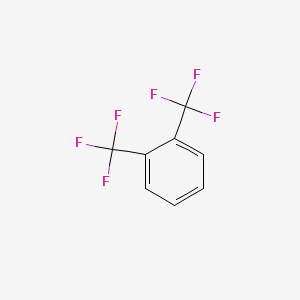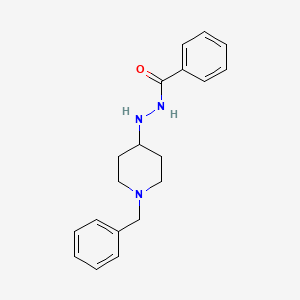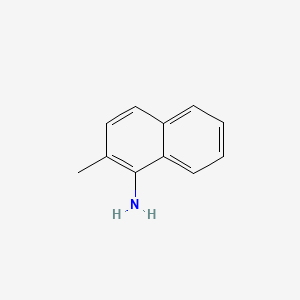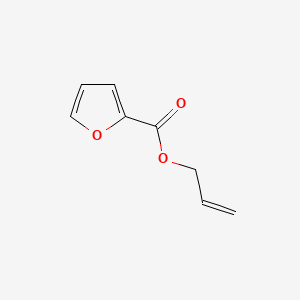
Allyl 2-furoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Allyl 2-furoate and its derivatives has been achieved through various methods. One notable method involves the palladium-catalyzed reaction of alkyl 5-bromo-2-furoate with allylic alcohols, leading to the selective formation of 1-(5′-alkoxycarbonyl-2′-furyl)-3-oxoalkanes along with small amounts of 1-(5′-alkoxycarbonyl-2′-furyl)-2-oxoalkanes. The reaction's regio-selectivity and reactivity largely depend on the structure of the allylic alcohols (Tamaru, Yamada, & Yoshida, 1978). Additionally, the palladium-catalyzed cyclization reaction of allylic bromides with 1,2-dienyl ketones has been employed for the efficient synthesis of 3-allylic polysubstituted furans, suggesting a reaction mechanism involving a furanyl palladium intermediate (Ma & Li, 2000).
Molecular Structure Analysis
The molecular structure of this compound features an allyl group attached to a furoate moiety. The electron-acceptor character of the vinyl group in allyl furoates has been studied, indicating its significant role in the compound's reactivity and interactions (Levchenko, Gumennyi, & Panasenko, 1978).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For instance, silver ion-induced allylation of furan with cyclopropyl halides leads to the formation of 2-allylfuran derivatives, showcasing the regio- and stereoselective nature of this reaction (Shimizu, Watanabe, & Tsuno, 1984). This reactivity is pivotal for the synthesis of complex molecules and intermediates in organic chemistry.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not identified in the presented research, such parameters are typically determined through experimental methods and are essential for the compound's practical applications.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, play a significant role in its applications in synthesis. The basicities of 5-substituted allyl 2-furoates, investigated through IR spectroscopic methods, reveal insights into the compound's electron-acceptor character and its implications for intermolecular hydrogen bonding and reactivity (Levchenko et al., 1978).
Wissenschaftliche Forschungsanwendungen
Proton-Acceptor Capacities
- Study on Basicities : Allyl 2-furoate's basicities compared to phenols were examined using IR spectroscopy, revealing its significant proton-acceptor capacities. This study indicates its potential application in chemical reactions involving proton transfer or electron acceptor roles (Levchenko et al., 1978).
Organic Synthesis
- Palladium-Catalyzed Reactions : A synthesis method using this compound in palladium-catalyzed reactions to create furan derivatives has been documented. This showcases its utility in complex organic synthesis processes (Tamaru et al., 1978).
Insecticidal and Repellent Properties
- Effect on Pest Control : Studies have found this compound to be effective in controlling certain pests. It has shown significant mortality and repellent effects against aphid nymphs and adult beetles, suggesting its potential in pest management strategies (Giner et al., 2013).
Insecticidal Action on Fruit Pests
- Toxicity on Eggs and Larvae : Research has demonstrated the toxicity of this compound on eggs and larvae of certain fruit pests. This highlights its potential use as an insecticide in agricultural contexts (Giner et al., 2012).
Cell Line Studies
- Cytotoxicity in Insect Cells : Further studies have explored the cytotoxic effects of this compound on various insect cell lines. This research contributes to understanding its mechanism of action and potential applications in insect control (Giner et al., 2012).
Corrosion Inhibition
- Mild Steel Protection : this compound has been studied for its role in corrosion inhibition, particularly for protecting mild steel in acidic environments. This could have applications in materials science and engineering (Khaled, 2010).
Synthetic Applications
- Synthetic Routes : There are studies on the synthesis of functionalized derivatives using this compound, demonstrating its versatility in creating various chemical compounds (Tsuge et al., 1988).
Furan Derivatives Synthesis
- Carboxylation Route to Furan Derivatives : Research on the carboxylation of 2-furoic acid, a related compound, to produce furan derivatives, highlights the broader potential applications of furan compounds in polymer and material science (Dick et al., 2017).
Wirkmechanismus
Target of Action
Allyl 2-furoate, a non-volatile compound, has been shown to have insecticidal properties against lepidoptera . The primary target of this compound is the fatty acid synthase enzyme of the target insect . This enzyme is essential for the production of fatty acids, which are crucial components of the insect’s cell membranes .
Mode of Action
This compound interacts with its target by binding to the fatty acid synthase enzyme . This binding inhibits the enzyme’s activity, disrupting the production of fatty acids . The disruption in fatty acid synthesis leads to a deficiency in the components necessary for the formation and maintenance of cell membranes in the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the fatty acid synthase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids . The downstream effects of this disruption include impaired cell membrane formation and function, which can lead to the death of the insect .
Pharmacokinetics
Its physical properties such as its boiling point (206-209 °c) and density (1.181 g/mL at 25 °C) suggest that it may be relatively stable and could potentially be absorbed and distributed in an organism’s body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis . This disruption leads to a deficiency in the components necessary for cell membrane formation, impairing the integrity and function of the insect’s cells . Ultimately, this can lead to the death of the insect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature could potentially affect the compound’s stability and efficacy, given its specific boiling point and density . Additionally, the presence of other substances or compounds in the environment could potentially interact with this compound, affecting its action.
Eigenschaften
IUPAC Name |
prop-2-enyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQTHAMRUOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063353 | |
| Record name | Allyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour | |
| Record name | Allyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 209.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propenyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.181 (23°) | |
| Record name | Allyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4208-49-5 | |
| Record name | 2-Propen-1-yl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl 2-furoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarboxylic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7Y34707N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propenyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Allyl 2-furoate compare to other allyl esters in terms of insecticidal activity against lepidopteran pests?
A: Research suggests that this compound exhibits insecticidal activity against lepidopteran pests, but it might not be the most potent compound within its class. While this compound demonstrated some toxicity in insect cell lines and against Spodoptera littoralis larvae [], other allyl esters like Allyl cinnamate consistently showed higher efficacy across various assays [, ]. For instance, in tests against Cydia pomonella, Grapholita molesta, and Lobesia botrana eggs, Allyl cinnamate consistently achieved lower LC50 values (indicating higher toxicity) compared to this compound []. Similarly, Allyl cinnamate was more toxic to S. littoralis larvae, with a lower LC50 and significant effects on larval weight gain [].
Q2: What insect cell lines were used to study the cytotoxicity of this compound, and what were the findings?
A: A study investigating the cytotoxicity of various allyl esters, including this compound, employed a diverse range of insect cell lines representing different species and tissues []. These included embryonic cells from Drosophila melanogaster (S2) and Spodoptera exigua (Se4), fat body cells from Leptinotarsa decemlineata (CPB), ovarian cells from Bombyx mori (Bm5), and midgut cells from Choristoneura fumiferana (CF203). The research revealed significant variations in this compound's cytotoxicity depending on the cell line, with CF203 cells (midgut) displaying the highest sensitivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



